2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid
Description
Contextualizing 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic Acid within Contemporary Organic Synthesis and Medicinal Chemistry Paradigms
Substituted benzoic acids are fundamental scaffolds in modern medicinal chemistry and drug discovery. preprints.orgnih.gov Their derivatives are integral to the synthesis of a wide range of organic substances and are found in numerous natural and synthetic bioactive molecules. preprints.orgresearchgate.net The benzoic acid moiety itself is a key component in compounds with anticancer, antimicrobial, and anti-inflammatory properties. preprints.orgijcrt.orgnih.gov
The specific substitution pattern of this compound, featuring both halogen and sulfur-containing groups, makes it a molecule of significant interest. The incorporation of fluorine and chlorine can profoundly alter a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical for pharmacological activity. mdpi.comrsc.org Fluorine, in particular, is found in approximately 30% of newly approved drugs and is known to enhance pharmacokinetic properties. rsc.orgnih.gov The methylsulfanyl (-SCH3) group, a thioether, is another important functional group in medicinal chemistry, contributing to the biological activities of various compounds. wikipedia.org The unique arrangement of these substituents on the benzoic acid ring suggests a complex interplay of electronic and steric effects, making it a challenging and potentially rewarding target for organic synthesis and a candidate for exploring novel structure-activity relationships (SAR).
Historical Development and Significance of Halogenated and Alkylthio-Substituted Aromatic Carboxylic Acids in Chemical Research
The field of organic chemistry, first defined in the early 19th century, has seen the importance of functional groups grow immensely. lumenlearning.com Organohalogen compounds, which feature a carbon-halogen bond, have long been a cornerstone of synthetic organic chemistry. libretexts.orgbritannica.com Their reactivity allows them to serve as versatile intermediates in the synthesis of dyes, drugs, and polymers. britannica.com The development of methods to introduce halogens into aromatic systems and to subsequently use them in reactions like nucleophilic substitution and the formation of Grignard reagents has been pivotal. libretexts.orgbritannica.com
Similarly, organosulfur chemistry has a rich history, with sulfur-containing compounds being recognized for their vital roles in nature, from amino acids like cysteine and methionine to antibiotics such as penicillin. wikipedia.orgresearchgate.net The study of thioethers (sulfides) and other sulfur derivatives has led to the development of compounds with diverse applications. wikipedia.org The synthesis of alkylthio-substituted aromatic acids, such as methylthiobenzoic acid, has been pursued through various routes, often starting from mercaptobenzoic or chlorobenzonitrile precursors, highlighting the synthetic challenges and the demand for these intermediates in creating more complex molecules for agrochemical and pharmaceutical use. google.com
Rationale for Investigating this compound
The rationale for investigating a multi-substituted compound like this compound is rooted in the potential for synergistic or unique properties arising from its specific combination of functional groups.
Biological Activity: Benzoic acid derivatives are known to be inhibitors of various enzymes and have been explored as anticancer agents. preprints.orgnih.gov The presence of halogens can enhance these activities; for instance, halogenated derivatives have been investigated as aldose reductase inhibitors and antibacterial agents. nih.govmdpi.com Trifluoromethyl groups, which are electronically similar to the chloro and fluoro substituents, are known to improve the antibacterial efficacy of certain compounds. nih.gov The combination of chloro, fluoro, and methylsulfanyl groups could lead to novel interactions with biological targets.
Physicochemical Properties: The acidity and electronic distribution of the benzoic acid ring are modulated by its substituents. mdpi.com The chlorine and fluorine atoms are electron-withdrawing, which can impact the pKa of the carboxylic acid and its ability to participate in hydrogen bonding. The methylsulfanyl group has a more complex electronic effect. This unique electronic profile could be advantageous for binding to specific protein targets.
Synthetic Utility: As an intermediate, this compound could be a valuable building block for more complex molecules. The halogen and sulfur moieties offer multiple sites for further chemical modification, allowing for the creation of diverse chemical libraries for drug screening.
Scope and Objectives of Academic Inquiry into this compound
Given the lack of direct research, any academic inquiry into this compound would likely begin with fundamental objectives. The primary scope would involve its chemical synthesis and characterization, followed by an exploration of its potential applications.
Key Objectives would include:
Development of Synthetic Routes: Devising efficient and scalable methods for its synthesis would be a primary goal. This could involve multi-step processes starting from commercially available precursors, potentially utilizing reactions like electrophilic halogenation and nucleophilic substitution to introduce the required functional groups onto the aromatic ring.
Physicochemical Characterization: A thorough analysis of its properties would be necessary. This includes determining its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry). Computational studies could also be employed to understand its molecular geometry and electronic properties. kuleuven.be
Exploration of Reactivity: Investigating the chemical reactivity of the different functional groups would be crucial for its use as a synthetic intermediate.
Biological Screening: A preliminary screening of its biological activity against various targets would be a logical next step. Based on the properties of analogous compounds, this could include assays for anticancer, antibacterial, or enzyme-inhibiting activities. nih.govmdpi.comnih.gov
Due to the absence of direct experimental data for this compound, the following table presents physicochemical properties for a structurally related compound, 3-Fluoro-4-methylbenzoic acid, to provide a contextual reference.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 350-28-7 | sigmaaldrich.com |
| Molecular Formula | C₈H₇FO₂ | sigmaaldrich.com |
| Molecular Weight | 154.14 g/mol | sigmaaldrich.com |
| Melting Point | 169-171 °C | sigmaaldrich.com |
| Appearance | Data not available | |
| Solubility | Data not available |
The following table provides data for another related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, which features a chloro group and an oxidized sulfur moiety.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₇ClO₄S | |
| Synthesis Method | From 2-chloro-4-(chlorosulfonyl)benzoyl chloride | prepchem.com |
| Yield | 85% (87% purity) | prepchem.com |
| Appearance | White solid | prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-fluoro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYHCLCJONBHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Elucidation of the Molecular Structure of 2 Chloro 3 Fluoro 4 Methylsulfanyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. By analyzing the magnetic properties of these nuclei, detailed information about the molecular structure can be obtained.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR and ¹³C NMR spectra of 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid provide foundational information regarding the number and types of proton and carbon environments, respectively. Due to the absence of direct experimental data for the target compound, the following spectral characteristics are predicted based on the analysis of structurally similar compounds, including 2-chlorobenzoic acid, 3-fluorobenzoic acid, and 4-(methylsulfanyl)benzoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the methylsulfanyl group. The aromatic region will likely show two signals corresponding to the protons at positions 5 and 6 of the benzoic acid ring. The proton at position 6 (H-6) is anticipated to appear as a doublet, split by the adjacent proton at position 5 (H-5). The H-5 proton signal is expected to be a doublet of doublets due to coupling with both H-6 and the fluorine atom at position 3. The methyl protons of the methylsulfanyl group will likely appear as a singlet in the upfield region of the spectrum. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. It is predicted to show eight distinct signals, corresponding to the seven carbons of the benzoic acid ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups, as well as the electron-donating nature of the methylsulfanyl group. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| COOH | ~12-13 | ~165-170 | br s | - |
| C-1 | - | ~130-135 | s | - |
| C-2 | - | ~132-137 | d (due to C-F coupling) | - |
| C-3 | - | ~158-163 (d, ¹JCF) | d | - |
| C-4 | - | ~140-145 | s | - |
| C-5 | ~7.3-7.5 | ~115-120 (d, ²JCF) | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-7 |
| C-6 | ~7.9-8.1 | ~128-133 | d | J(H-H) ≈ 8-9 |
| SCH₃ | ~2.4-2.6 | ~15-20 | s | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-5, C-6, and the methyl group based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. In this case, a NOESY spectrum could show a correlation between the methyl protons and the aromatic proton at position 5, indicating their spatial closeness.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
The ¹⁹F NMR spectrum is a highly sensitive technique for characterizing the environment of the fluorine atom. For this compound, a single signal is expected for the fluorine atom at position 3. The chemical shift of this signal will be influenced by the electronic effects of the adjacent chloro and methylsulfanyl groups. The signal is expected to be a doublet of doublets due to coupling with the aromatic proton at position 5. The magnitude of the fluorine-proton coupling constant would provide further structural confirmation.
Advanced Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as in elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. For this compound (C₈H₆ClFO₂S), the calculated exact mass is approximately 219.9764 m/z for the [M]+• ion. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition of the compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed in the mass spectrum, providing further evidence for the presence of a chlorine atom.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the fragmentation is likely to proceed through several key pathways.
A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group as COOH (a loss of 45 Da) or the loss of water (a loss of 18 Da) followed by the loss of CO (a loss of 28 Da). Another expected fragmentation would be the loss of the methyl group from the methylsulfanyl moiety (a loss of 15 Da). The presence of the halogen atoms would also influence the fragmentation, with potential losses of Cl or F radicals.
Interactive Data Table: Predicted Major Fragments in MS/MS
| Predicted m/z | Proposed Fragment | Neutral Loss |
| 204.9615 | [M - CH₃]⁺ | CH₃ |
| 174.9719 | [M - COOH]⁺ | COOH |
| 201.9813 | [M - H₂O]⁺ | H₂O |
| 173.9862 | [M - H₂O - CO]⁺ | H₂O, CO |
By combining the detailed information from these various spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the conformational landscape of a molecule. An analysis of this compound would involve the identification of characteristic vibrational modes associated with its constituent functional groups.
Characteristic Vibrational Modes and Functional Group Identification
Without experimental spectra, a predictive analysis based on known group frequencies for similar compounds would be purely theoretical. Key vibrational modes that would be expected are:
Carboxylic Acid Group (-COOH):
A broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded dimer form.
A strong C=O (carbonyl) stretching vibration, usually observed between 1725-1680 cm⁻¹ for dimeric carboxylic acids.
C-O stretching and O-H bending modes would also be present at lower frequencies.
Aromatic Ring:
C-H stretching vibrations above 3000 cm⁻¹.
C=C stretching vibrations within the ring, typically appearing in the 1600-1450 cm⁻¹ region.
Substituents:
C-Cl stretching: Expected in the 800-600 cm⁻¹ region.
C-F stretching: Typically a strong band in the 1300-1000 cm⁻¹ range.
Methylsulfanyl Group (-SCH₃): C-S stretching vibrations are generally weak and appear in the 700-600 cm⁻¹ range. The CH₃ group would exhibit characteristic stretching and bending modes.
A data table of expected vibrational modes would be speculative without experimental data.
Conformational Analysis via Vibrational Signatures
The orientation of the carboxylic acid and methylsulfanyl groups relative to the benzene (B151609) ring can lead to different conformers. These conformational isomers would likely exhibit subtle shifts in their vibrational frequencies, particularly for modes involving the substituent groups and the adjacent ring carbons. However, without experimental spectra, it is not possible to determine the stable conformers or analyze their vibrational signatures.
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Geometry and Bond Parameters
A crystallographic study would yield a complete set of bond lengths and angles. For instance, it would precisely define the C-Cl, C-F, C-S, and carboxylic acid group's bond parameters. This data is crucial for understanding the electronic effects of the various substituents on the benzoic acid framework. A data table of these parameters cannot be generated as no crystal structure has been reported.
Supramolecular Interactions and Crystal Packing Motifs
In the solid state, molecules of this compound would interact through various non-covalent forces. Typically, carboxylic acids form hydrogen-bonded dimers, where the -COOH groups of two molecules interact in a head-to-head fashion. Other potential interactions influencing the crystal packing would include halogen bonding (involving the chlorine atom), dipole-dipole interactions, and van der Waals forces. An analysis of these motifs requires crystallographic data, which is currently unavailable.
Conformational Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a compound to crystallize in different solid-state forms, which can have distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice. Studies to identify and characterize different polymorphs or pseudopolymorphs of this compound would require extensive experimental screening and crystallographic analysis. No such studies have been found in the public domain.
Future Directions and Emerging Research Avenues for 2 Chloro 3 Fluoro 4 Methylsulfanyl Benzoic Acid
Exploration of Asymmetric Synthesis Methodologies
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For derivatives of 2-chloro-3-fluoro-4-(methylsulfanyl)benzoic acid that may possess stereogenic centers, the development of asymmetric synthetic routes would be a critical research avenue. Chiral carboxylic acids with an α-stereogenic center are integral to many therapeutic agents and specialized catalysts. rsc.org
Future work could focus on catalytic asymmetric synthesis, which offers an efficient path to enantiomerically pure compounds. rsc.org Methodologies could involve transition-metal catalysis or organocatalysis to introduce chirality. For instance, bifunctional organocatalysts have proven effective in the enantioselective synthesis of axially chiral benzamides through processes like electrophilic halogenation. nih.gov Similarly, photoenzymatic catalysis is an emerging technique for creating chiral centers with high stereoselectivity, as demonstrated in the synthesis of α-chloroamides. nih.gov Adapting such strategies would be a sophisticated approach to producing single-enantiomer derivatives of the target molecule, enabling the exploration of their stereospecific bioactivity or material properties.
Integration into Flow Chemistry and Microreactor Systems
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, scalability, and process control. Integrating the synthesis of this compound and its derivatives into microreactor systems represents a significant forward-looking research goal.
Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly valuable for reactions that are highly exothermic or involve hazardous reagents. google.com Studies on the alkylation of substituted benzoic acids in continuous flow microreactors have demonstrated the ability to obtain high-quality kinetic data and efficiently synthesize esters. acs.orgresearchgate.net Such systems can also enable multi-step syntheses to be performed sequentially without the need for isolating intermediates, streamlining the production of complex molecules like 1,2,4-oxadiazole (B8745197) derivatives from benzoic acids. uc.pt Applying this technology would not only enhance the safety and efficiency of synthesis but also facilitate rapid optimization and scale-up for potential industrial applications. google.com
Advanced Spectroscopic Studies in Non-Standard Environments
A thorough understanding of a molecule's structural and electronic properties under various conditions is fundamental to predicting its behavior and designing new applications. For this compound, advanced spectroscopic studies in non-standard environments such as high pressure or low temperature could reveal unique chemical insights.
High-pressure spectroscopy, for example, can elucidate changes in molecular conformation, solvation, and molecular recognition by analyzing reaction and activation volumes. elsevierpure.com Techniques like high-pressure X-ray absorption spectroscopy can track subtle changes in the local atomic environment during phase transitions. researchgate.net At the other extreme, low-temperature matrix isolation infrared spectroscopy allows for the study of individual molecular conformers that would be transient at room temperature. Spectroscopic measurements, when combined with computational methods like Density Functional Theory (DFT), are powerful for identifying molecular self-association in solution, which can play a role in crystallization processes. acs.org Such advanced studies would provide a deeper understanding of the molecule's fundamental properties.
Development of Environmentally Benign Synthetic Processes
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Developing environmentally benign synthetic processes for this compound is a crucial area for future research.
Key objectives would include the replacement of hazardous solvents with greener alternatives like water, the use of highly efficient and recyclable catalysts, and the design of reactions that proceed under mild conditions. acs.org For instance, research into the oxidation of aldehydes to carboxylic acids has yielded ecofriendly protocols using hydrogen peroxide and a recyclable selenium catalyst in water. mdpi.com The development of heterogeneous catalysts, such as functionalized magnetic nanoparticles, allows for easy separation and reuse, reducing waste and operational costs. nih.gov Applying these principles could lead to a more sustainable and economically viable synthesis route for this and related benzoic acid derivatives.
Computational Design of Novel Derivatives with Enhanced Chemical Functionality
Computational chemistry and molecular modeling are indispensable tools for modern drug design and materials science. These methods allow for the in-silico design and evaluation of novel molecules before committing to their synthesis, saving significant time and resources.
For this compound, computational approaches could be used to design new derivatives with tailored properties. Structure-based drug design, for example, has been successfully used to develop benzoic acid derivatives as potent enzyme inhibitors by optimizing their fit within a biological target's active site. nih.govnih.gov Computational studies can also predict the antioxidant activity of benzoic acid derivatives by analyzing thermodynamic parameters and local reactivity indicators. scielo.org.za By modeling parameters such as electronic structure, steric effects, and potential intermolecular interactions, researchers can rationally design novel compounds based on the core scaffold with enhanced functionality for applications in medicine, agriculture, or materials science. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-3-fluoro-4-(methylsulfanyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential functionalization:
- Methylsulfanyl introduction : Start with 4-mercaptobenzoic acid, alkylate with methyl iodide under basic conditions (e.g., NaH in DMF).
- Halogenation :
- Chlorination : Use Cl₂ gas with FeCl₃ as a catalyst (1:1.2 molar ratio) at 50–70°C for regioselective para-chlorination .
- Fluorination : Employ KF in DMF under reflux (120°C, 12–24 hrs) with a Cu(I) catalyst for meta-fluorination.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization (ethanol/water) to achieve >95% purity.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : HPLC with a C18 column (mobile phase: 90% acetonitrile/0.1% TFA in water; flow rate 1 mL/min; λ = 254 nm). Retention time should match a certified reference standard.
- Structural Confirmation :
- NMR : ¹⁹F NMR (δ -110 to -115 ppm for meta-F), ¹H NMR (δ 2.5 ppm for S-CH₃), and ¹³C NMR (δ 170 ppm for -COOH).
- Mass Spectrometry : HRMS (ESI⁻) to confirm [M-H]⁻ at m/z 248.97 (calculated for C₈H₅ClFSO₂).
- Elemental Analysis : Validate %C, %H, and %S within ±0.3% of theoretical values .
Q. How can researchers troubleshoot low yields in the final coupling step of derivatives?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline for Suzuki-Miyaura couplings.
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for solubility and reaction efficiency.
- Oxygen Sensitivity : Use Schlenk-line techniques for air-sensitive steps.
- Byproduct Analysis : Conduct GC-MS to identify competing pathways (e.g., protodehalogenation) .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. The electron-deficient C-2 (due to Cl and F) is most reactive.
- Kinetic Studies : Compare experimental activation energies (Arrhenius plots) with computed transition states.
- Solvent Effects : Apply COSMO-RS to model DMSO vs. THF solvent interactions .
Q. How do the electronic effects of substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Directing Group Analysis : The methylsulfanyl group (+M effect) activates the para position for electrophilic attack.
- Competitive Experiments : React with iodomethane vs. iodobenzene to compare C- vs. S-alkylation.
- Hammett Plots : Correlate σₚ values of substituents (Cl: +0.23, F: +0.06) with reaction rates .
Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C, 1% DMSO).
- Off-Target Profiling : Use thermal shift assays to confirm binding specificity to COX-2 vs. COX-1.
- Metabolite Interference : Test stability in assay buffers via LC-MS (e.g., hydrolysis of methylsulfanyl to sulfonic acid) .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to simulated gastric fluid (0.1 M HCl, 37°C) and analyze degradation products (e.g., des-methylsulfanyl derivative via LC-MS).
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hrs).
- Thermal Analysis : DSC/TGA to determine decomposition temperature (>200°C expected) .
Q. What in silico tools predict the compound’s pharmacokinetic properties for drug discovery?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and BBB permeability (low).
- CYP450 Inhibition : Screen with StarDrop’s IsoStar module for CYP3A4/2D6 interactions.
- Metabolite ID : Simulate Phase I/II metabolism via GLORYx .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show no efficacy?
- Methodological Answer :
- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) with CLSI guidelines.
- Biofilm vs. Planktonic Assays : Compare MIC values in biofilm models (MBEC ≥ 512 µg/mL vs. MIC 32 µg/mL).
- Efflux Pump Inhibition : Co-administer with verapamil (50 µM) to assess resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
